Cas no 52480-33-8 (4-[(6-chloropyridin-3-yl)sulfonyl]morpholine)
4-[(6-chloropyridin-3-yl)sulfonyl]morpholine Chemical and Physical Properties
Names and Identifiers
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- 4-(6-chloropyridin-3-yl)sulfonylmorpholine
- 4-(6-chloro-pyridine-3-sulfonyl)-morpholine
- AC1L6U2I
- AC1Q3JE0
- AC1Q6VL5
- CTK4J5976
- HMS3047F03
- MolPort-000-256-329
- NSC119956
- 4-[(6-chloropyridin-3-yl)sulfonyl]morpholine
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- MDL: MFCD03504917
Computed Properties
- Exact Mass: 262.01803
Experimental Properties
- PSA: 59.5
- LogP: 1.77460
4-[(6-chloropyridin-3-yl)sulfonyl]morpholine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1187320-0.25g |
4-[(6-Chloropyridin-3-yl)sulfonyl]morpholine |
52480-33-8 | 95% | 0.25g |
$130 | 2024-07-20 | |
| eNovation Chemicals LLC | Y1187320-1g |
4-[(6-Chloropyridin-3-yl)sulfonyl]morpholine |
52480-33-8 | 95% | 1g |
$285 | 2024-07-20 | |
| eNovation Chemicals LLC | Y1187320-5g |
4-[(6-Chloropyridin-3-yl)sulfonyl]morpholine |
52480-33-8 | 95% | 5g |
$880 | 2024-07-20 | |
| Chemenu | CM480359-1g |
4-(6-CHLORO-PYRIDINE-3-SULFONYL)-MORPHOLINE |
52480-33-8 | 95%+ | 1g |
$269 | 2024-07-15 | |
| TRC | B406693-25mg |
4-[(6-Chloropyridin-3-yl)sulfonyl]morpholine |
52480-33-8 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B406693-50mg |
4-[(6-Chloropyridin-3-yl)sulfonyl]morpholine |
52480-33-8 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B406693-250mg |
4-[(6-Chloropyridin-3-yl)sulfonyl]morpholine |
52480-33-8 | 250mg |
$ 320.00 | 2022-06-07 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1551921-250mg |
4-((6-Chloropyridin-3-yl)sulfonyl)morpholine |
52480-33-8 | 98% | 250mg |
¥1224.00 | 2024-05-10 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1551921-1g |
4-((6-Chloropyridin-3-yl)sulfonyl)morpholine |
52480-33-8 | 98% | 1g |
¥2298.00 | 2024-05-10 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1551921-5g |
4-((6-Chloropyridin-3-yl)sulfonyl)morpholine |
52480-33-8 | 98% | 5g |
¥8160.00 | 2024-05-10 |
4-[(6-chloropyridin-3-yl)sulfonyl]morpholine Suppliers
4-[(6-chloropyridin-3-yl)sulfonyl]morpholine Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
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Camelia Henríquez,Edwin Palacio,Víctor Cerdà Anal. Methods, 2014,6, 8494-8504
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Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
Additional information on 4-[(6-chloropyridin-3-yl)sulfonyl]morpholine
Professional Introduction to Compound with CAS No. 52480-33-8 and Product Name: 4-[(6-chloropyridin-3-yl)sulfonyl]morpholine
The compound with the CAS number 52480-33-8 and the product name 4-[(6-chloropyridin-3-yl)sulfonyl]morpholine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in drug discovery and development. The structure of this compound, featuring a sulfonyl morpholine moiety linked to a 6-chloropyridine ring, suggests a unique set of chemical and biological properties that make it a promising candidate for further investigation.
In recent years, the pharmaceutical industry has seen a surge in the development of molecules that incorporate heterocyclic scaffolds, such as pyridine derivatives. The presence of a chloropyridine group in this compound not only enhances its lipophilicity but also introduces potential sites for interaction with biological targets. This dual functionality has been exploited in various drug candidates, where the sulfonyl morpholine part acts as a pharmacophore, contributing to the compound's binding affinity and selectivity.
One of the most compelling aspects of this compound is its potential role in modulating biological pathways associated with inflammation and pain. The sulfonyl morpholine moiety is known to exhibit anti-inflammatory properties, making it a valuable component in the design of novel therapeutics. Furthermore, the 6-chloropyridine ring can serve as a scaffold for further derivatization, allowing chemists to fine-tune the compound's pharmacological profile. This flexibility has been leveraged in recent studies to develop compounds with enhanced efficacy and reduced side effects.
Recent research has highlighted the importance of structure-activity relationships (SAR) in optimizing drug candidates. The compound 4-[(6-chloropyridin-3-yl)sulfonyl]morpholine exemplifies this principle, as its design is based on extensive computational and experimental studies aimed at identifying optimal substituents for maximal biological activity. The sulfonyl morpholine group has been shown to interact with specific amino acid residues in target proteins, while the 6-chloropyridine moiety contributes to binding stability through hydrophobic interactions.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the sulfonyl morpholine group necessitates careful handling to ensure regioselectivity and high yield. Advanced synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions, have been employed to construct the core framework of the molecule. These methods not only improve efficiency but also allow for greater scalability, which is crucial for industrial applications.
In terms of biological activity, preliminary studies have demonstrated that 4-[(6-chloropyridin-3-yl)sulfonyl]morpholine exhibits potent inhibitory effects on certain enzymes implicated in inflammatory responses. The compound's ability to modulate these pathways makes it a promising lead for further development into therapeutic agents. Additionally, its structural features suggest potential applications in other therapeutic areas, such as neurodegenerative diseases and cancer.
The pharmacokinetic properties of this compound are also an area of active investigation. The presence of both polar and non-polar regions in its structure suggests that it may exhibit good oral bioavailability and tissue distribution. However, further studies are needed to fully characterize its metabolic stability and excretion pathways. These insights will be crucial for optimizing dosing regimens and minimizing potential side effects.
One of the most exciting aspects of working with this compound is its potential for developing novel drug candidates through structure-based drug design (SBDD). By leveraging computational modeling techniques, researchers can predict how modifications to the sulfonyl morpholine or 6-chloropyridine moieties will affect binding affinity and selectivity. This approach has already led to several promising derivatives with improved pharmacological profiles.
The industrial relevance of this compound cannot be overstated. Its synthesis provides an excellent example of how modern organic chemistry can be applied to produce complex molecules with therapeutic potential. As pharmaceutical companies continue to seek innovative solutions for unmet medical needs, compounds like 4-[(6-chloropyridin-3-yl)sulfonyl]morpholine will play an increasingly important role in drug discovery pipelines.
In conclusion, the compound with CAS number 52480-33-8 and product name 4-[(6-chloropyridin-3-yl)sulfonyl]morpholine represents a significant advancement in pharmaceutical chemistry. Its unique structure, combining a sulfonyl morpholine moiety with a 6-chloropyridine ring, offers numerous opportunities for further development. With ongoing research focusing on its biological activity, pharmacokinetics, and synthetic feasibility, this compound is poised to make meaningful contributions to future therapeutic interventions.
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